molecular formula C14H14N2O3 B1387401 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid CAS No. 1171456-85-1

2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

Cat. No. B1387401
CAS RN: 1171456-85-1
M. Wt: 258.27 g/mol
InChI Key: ZUDJMYATTQUBHD-UHFFFAOYSA-N
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Description

“2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid” is a chemical compound that has been studied for its potential anti-tumor activity . This compound belongs to a class of compounds known as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity .


Synthesis Analysis

The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesis process also involves the use of the Fischer reaction .


Molecular Structure Analysis

The molecular structure of this compound has been studied using molecular docking studies and molecular dynamics simulations . These studies have revealed the binding orientations of the synthesized compounds in the active site of c-Met .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Future Directions

The future directions for the study of this compound could involve further exploration of its anti-tumor activity and the development of novel derivatives with enhanced pharmacological activity .

properties

IUPAC Name

2-acetyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(17)16-5-4-13-11(7-16)10-6-9(14(18)19)2-3-12(10)15-13/h2-3,6,15H,4-5,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDJMYATTQUBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

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